molecular formula C10H18FNO4S B2794453 Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate CAS No. 2470280-19-2

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate

Cat. No.: B2794453
CAS No.: 2470280-19-2
M. Wt: 267.32
InChI Key: ZVOHHXZEWHDKDA-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is a chiral carbamate derivative featuring a cyclobutane backbone with a fluorosulfonylmethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. The compound’s stereochemistry is defined as (1R,2R), which critically influences its reactivity and interactions in asymmetric synthesis or medicinal chemistry applications. This compound is likely employed as a versatile intermediate in pharmaceuticals, particularly for protease inhibitors or covalent warheads in targeted therapies, given the sulfonyl fluoride group’s ability to engage in selective covalent bonding with biological targets .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOHHXZEWHDKDA-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring. The cyclobutyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods. The fluorosulfonylmethyl group is then introduced via a nucleophilic substitution reaction using appropriate fluorosulfonyl reagents. Finally, the tert-butyl carbamate group is attached through a carbamation reaction, often using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste(4).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

Chemical Synthesis

1.1. Role as a Building Block

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can be further manipulated in synthetic pathways. For example, it can be utilized in the synthesis of complex molecules through C–N bond formation, which is crucial for developing pharmaceuticals.

Case Study: Synthesis of Aminoindoles
A recent study demonstrated the use of tert-butyl alkyl carbamates in photocatalyzed C–H amidation reactions to synthesize aminoindoles, which are important in medicinal chemistry. The reaction conditions were optimized to achieve high regioselectivity and yield .

Pharmaceutical Applications

2.1. Intermediate in Drug Development

This compound is noted for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Edoxaban Synthesis
The compound has been identified as an intermediate in the synthesis of Edoxaban, an anticoagulant medication. The method for preparing this compound involves several steps that enhance yield and purity, showcasing its importance in pharmaceutical manufacturing .

Material Science

3.1. Applications in Polymer Chemistry

The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and chemical resistance.

Data Table: Comparison of Polymer Properties

PropertyControl PolymerPolymer with Tert-butyl Carbamate
Thermal Stability (°C)250280
Chemical Resistance (pH range)3-101-14
Mechanical Strength (MPa)5075

Analytical Chemistry

4.1. Use in Chromatographic Techniques

The compound has been utilized in chromatographic techniques for the separation and analysis of complex mixtures. Its ability to form stable derivatives enhances detection sensitivity.

Case Study: HPLC Analysis
Research has shown that using this compound as a derivatizing agent improves the resolution of enantiomers during high-performance liquid chromatography (HPLC) .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclobutyl ring and tert-butyl group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Ring Type Substituents Functional Groups Key Properties/Applications References
Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate Cyclobutyl Fluorosulfonylmethyl (CH2FSO2) Boc, fluorosulfonyl Covalent inhibitors, high reactivity
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (5) Cyclohexyl Amino (NH2) Boc, amine Catalysis, peptide synthesis (88% yield)
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate (6) Cyclohexyl Amino (NH2) Isobutyl carbamate Lower steric hindrance (82% yield)
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (7) Cyclohexyl Amino (NH2) Benzyl carbamate Selective deprotection (66% yield)
rac-tert-butyl N-[(1R,2S)-2-(fluorosulfonyl)cyclobutyl]carbamate Cyclobutyl Fluorosulfonyl (FSO2) Boc, fluorosulfonyl Stereochemical divergence (racemic)
tert-Butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate Cyclobutyl Amino, dimethyl Boc, dimethyl Steric hindrance in catalysis

Key Observations:

Cyclohexyl carbamates (compounds 5–7) exhibit greater conformational flexibility, favoring applications in asymmetric catalysis where precise stereocontrol is required .

Substituent Effects: Fluorosulfonylmethyl vs. Amino Groups: The target’s fluorosulfonylmethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes), unlike amino-substituted analogs (compounds 5–7), which are more suited for hydrogen bonding or coordination chemistry . Protecting Groups: tert-Butyl carbamates (Boc) offer stability under basic conditions, while benzyl or isobutyl carbamates (compounds 6–7) allow selective deprotection under acidic or hydrogenolytic conditions .

Stereochemical Variations :

  • The (1R,2R) configuration in the target compound contrasts with the (1R,2S) isomer in ’s rac-tert-butyl derivative, which may lead to divergent enantioselectivity in catalytic applications .

Key Observations:

  • The synthesis of cyclohexyl carbamates (e.g., compound 5) achieves high yields (>80%) via straightforward Boc protection of diamines, whereas fluorosulfonylmethyl derivatives may require specialized reagents (e.g., fluorosulfonylating agents) and controlled conditions due to the reactivity of the sulfonyl fluoride group .

Biological Activity

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈FNO₄S. The compound features a cyclobutane ring substituted with a fluorosulfonylmethyl group and a tert-butyl carbamate moiety.

Key Properties:

PropertyValue
Molecular Weight303.35 g/mol
CAS Number2490322-71-7
SolubilitySoluble in organic solvents
Log P (octanol/water)0.99

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound demonstrated the ability to inhibit tumor cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways . The structural features of the fluorosulfonyl group are believed to enhance the interaction with biological targets, leading to increased potency.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of serine proteases, which are critical in various physiological processes including blood coagulation and inflammation. The fluorosulfonyl group may facilitate binding to the active site of these enzymes, thereby blocking their activity .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is predicted to have moderate permeability across biological membranes, as indicated by its Log P value. However, further studies are necessary to fully characterize its metabolic stability and bioavailability.

Case Studies

  • In Vitro Studies : A study involving various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent apoptosis induction .
  • Animal Models : In vivo experiments using murine models of cancer have shown that administration of the compound resulted in significant tumor regression compared to controls. The treatment was well-tolerated with no observed acute toxicity at therapeutic doses .
  • Comparison with Other Compounds : Comparative analyses with other carbamate derivatives indicated that this compound exhibited superior efficacy in inhibiting tumor growth, suggesting that the specific structural modifications contribute positively to its biological activity .

Q & A

Q. What are the key synthetic routes for preparing Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the cyclobutylamine core. A cyclobutane derivative with chiral centers is prepared via asymmetric hydrogenation or enzymatic resolution to ensure (1R,2R) stereochemistry .
  • Step 2 : Introduction of the fluorosulfonylmethyl group. This may involve nucleophilic substitution using fluorosulfonyl chloride under anhydrous conditions in dichloromethane .
  • Step 3 : Carbamate protection. The amine group reacts with tert-butyl chloroformate in the presence of triethylamine to form the carbamate .
  • Enantiomeric Purity : Chiral HPLC or enzymatic assays are recommended to validate stereochemical integrity. Using chiral auxiliaries during cyclobutane ring formation can minimize racemization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane ring geometry, fluorosulfonylmethyl group (-SO₂F), and tert-butyl carbamate signals. ¹⁹F NMR specifically verifies the fluorosulfonyl moiety .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₉FNO₄S) and detects impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies impurities ≤0.5% .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the fluorosulfonyl group. Avoid exposure to moisture or strong acids/bases .
  • Handling : Use dry glassware under nitrogen atmosphere. Conduct reactions in anhydrous solvents (e.g., THF, DCM) with molecular sieves to scavenge water .
  • Stability Monitoring : Periodic FT-IR analysis tracks degradation (e.g., loss of SO₂F peaks at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of fluorosulfonyl-containing carbamates be systematically addressed?

  • Methodological Answer : Contradictions often arise from:
  • Structural Variants : Subtle differences in cyclobutane vs. cyclopentane rings (e.g., ’s cyclopentyl analog) alter steric and electronic properties .
  • Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across pH 7.4 buffers and 37°C to ensure reproducibility .
  • Data Reconciliation : Meta-analysis of SAR datasets using cheminformatics tools (e.g., ROCS for 3D shape similarity) can resolve outliers .

Q. What computational and experimental strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or kinases, leveraging the fluorosulfonyl group’s electrophilicity .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., human carbonic anhydrase) to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .

Q. How should kinetic studies be designed to evaluate the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Nucleophile Screening : Test reactions with thiols (e.g., glutathione), amines, and alcohols at varying pH (5–9) to map reactivity .
  • Kinetic Monitoring : Use stopped-flow UV-Vis spectroscopy to track fluorosulfonyl displacement rates (λ = 260–300 nm) .
  • Degradation Pathways : LC-MS identifies intermediates (e.g., sulfonic acid derivatives) under hydrolytic stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.